REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([N:9]2[N:13]=[N:12][CH:11]=[N:10]2)=[CH:4][C:3]=1/[CH:14]=[CH:15]/[C:16]([O:18]CC)=O.C(=O)([O-])[O-].[Na+].[Na+]>Cl>[CH3:8][C:7]1[CH:6]=[C:5]([N:9]2[N:13]=[N:12][CH:11]=[N:10]2)[CH:4]=[C:3]2[C:2]=1[NH:1][C:16](=[O:18])[CH:15]=[CH:14]2 |f:1.2.3|
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
|
0.45 g
|
Type
|
reactant
|
Smiles
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NC1=C(C=C(C=C1C)N1N=CN=N1)/C=C/C(=O)OCC
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Name
|
|
Quantity
|
20 mL
|
Type
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solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated on a steam bath for 1 hour
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Duration
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1 h
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Type
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TEMPERATURE
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Details
|
The mixture was then cooled
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Type
|
EXTRACTION
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Details
|
extracted with dichloromethane
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica (Merck "MK 60.9385" [Trade Mark])
|
Type
|
WASH
|
Details
|
eluting with ethyl/acetate
|
Type
|
CUSTOM
|
Details
|
Combination and evaporation of the appropriate fractions
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=C2C=CC(NC12)=O)N1N=CN=N1
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |